

Application Notes: Flow Cytometry Analysis of Cells Treated with **TG-100435**

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

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Introduction

TG-100435 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against Src family kinases (SFKs), including Src, Lyn, and Lck.[1] SFKs are crucial mediators of various cellular processes, including proliferation, survival, adhesion, and migration. Dysregulation of SFK signaling is frequently observed in a multitude of human cancers, making them attractive targets for therapeutic intervention. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis and cell cycle progression. These application notes provide a detailed guide for utilizing flow cytometry to analyze the effects of **TG-100435** on cancer cells.

Mechanism of Action

TG-100435 exerts its biological effects by inhibiting the kinase activity of SFKs. This inhibition disrupts downstream signaling pathways that are critical for cell survival and proliferation. Key pathways affected include the PI3K/Akt and Ras/MEK/ERK pathways, which are central regulators of apoptosis and cell cycle progression. By blocking these pathways, **TG-100435** can induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting tumor growth.

Applications

Flow cytometry can be employed to investigate the following cellular responses to **TG-100435** treatment:

- Apoptosis Induction: Quantify the percentage of apoptotic and necrotic cells.
- Cell Cycle Analysis: Determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
- Cell Viability: Assess the overall cytotoxicity of the compound.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cell lines treated with Src kinase inhibitors. While specific data for **TG-100435** is not publicly available, these tables illustrate the expected dose-dependent effects on apoptosis and cell cycle distribution.

Table 1: Apoptosis Analysis in Cancer Cell Lines Treated with a Src Kinase Inhibitor

Cell Line	Treatment (Concentration)	Duration (hours)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)	Total Apoptotic Cells (%)
Pancreatic Cancer (BxPC3)	Control (DMSO)	48	2.5 ± 0.5	1.8 ± 0.3	4.3 ± 0.8
	Src Inhibitor (10 nM)	48	8.7 ± 1.2	3.1 ± 0.6	11.8 ± 1.8
	Src Inhibitor (50 nM)	48	15.4 ± 2.1	5.9 ± 1.0	21.3 ± 3.1
Leukemia (NB-4)	Control (DMSO)	24	5.2 ± 0.9	2.1 ± 0.4	7.3 ± 1.3
	Src Inhibitor (5 µM)	24	>60	-	>60

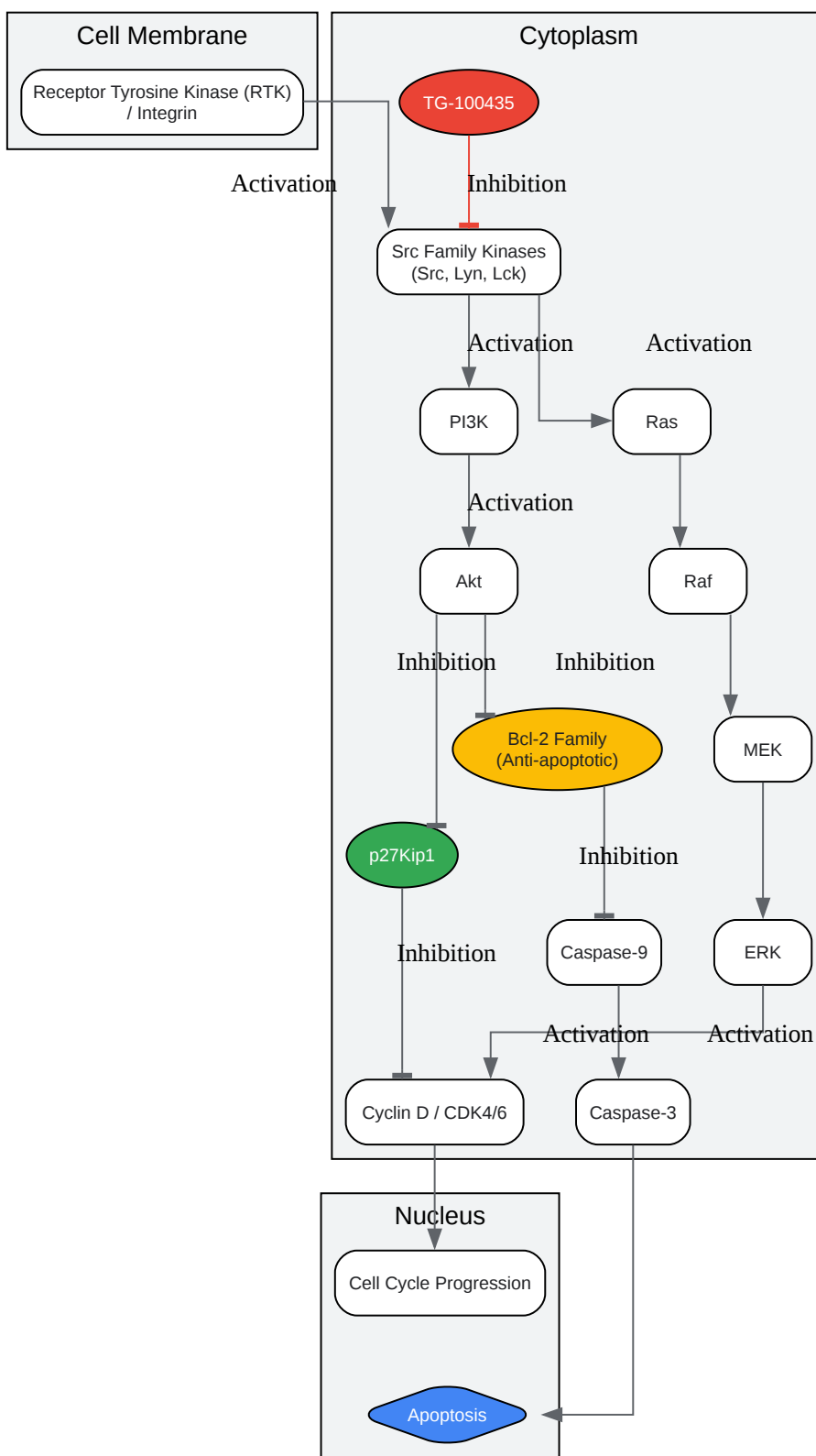
Data is representative of typical results observed with Src kinase inhibitors and may vary depending on the specific cell line and experimental conditions.

Table 2: Cell Cycle Analysis in Cancer Cell Lines Treated with a Src Kinase Inhibitor

Cell Line	Treatment (Concentration)	Duration (hours)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Pancreatic Cancer (PANC1)	Control (DMSO)	48	55.2 ± 3.5	28.1 ± 2.2	16.7 ± 1.8
	Src Inhibitor (50 nM)	48	68.9 ± 4.1	15.3 ± 1.9	15.8 ± 1.5
	Src Inhibitor (100 nM)	48	75.4 ± 4.8	10.1 ± 1.5	14.5 ± 1.3
Non-Small Cell Lung Cancer (A549)	Control (DMSO)	24	50.1 ± 2.9	35.2 ± 2.5	14.7 ± 1.6
	Src Inhibitor (IC50)	24	65.8 ± 3.8	20.5 ± 2.1	13.7 ± 1.4

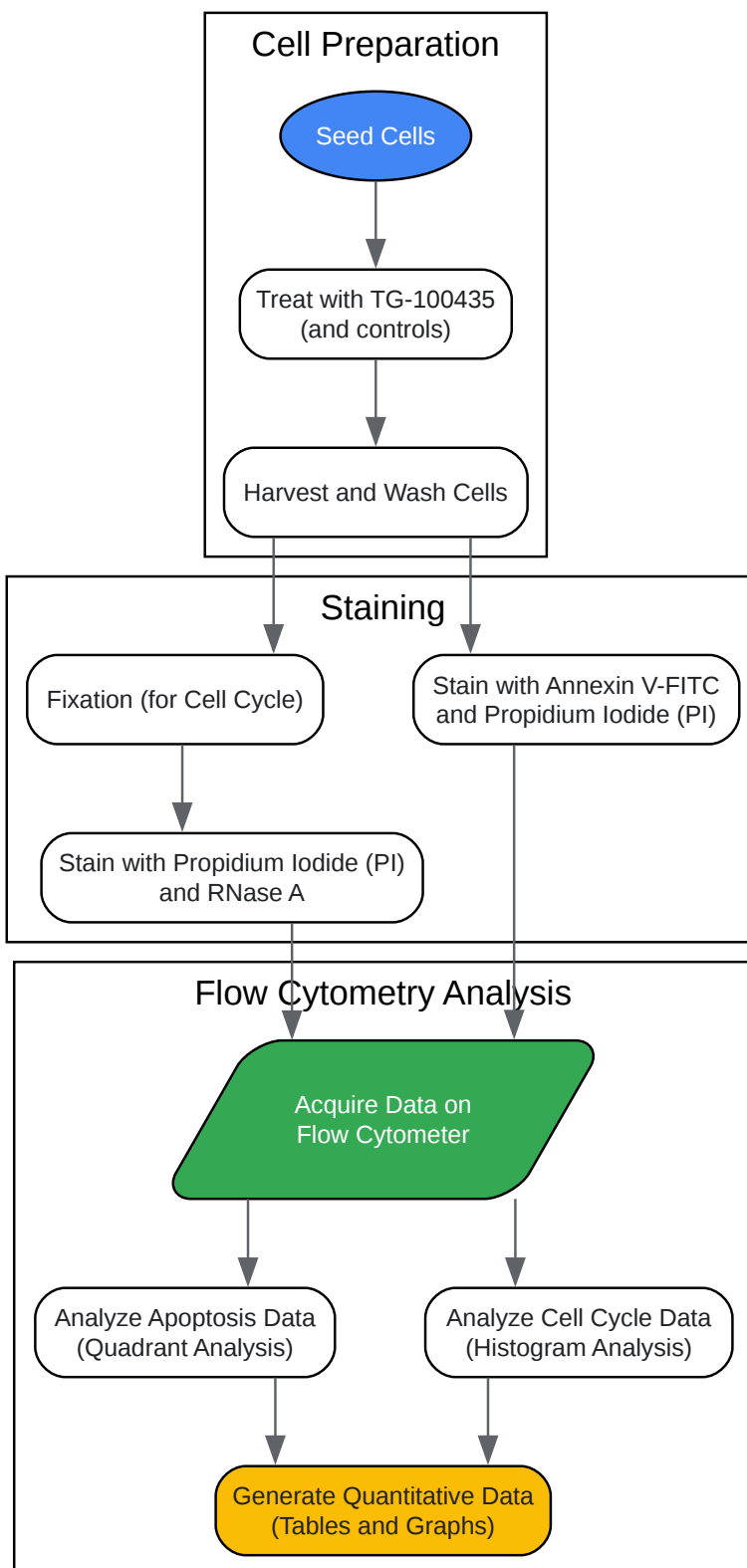
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Visualizations



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Caption: **TG-100435** signaling pathway.



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Caption: Experimental workflow for flow cytometry.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with **TG-100435**.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. Dual staining allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **TG-100435** (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
- Treatment: Treat cells with various concentrations of **TG-100435** (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

- Cell Harvesting:
 - For adherent cells, gently collect the culture medium (containing floating dead cells).
 - Wash the adherent cells with PBS and detach them using trypsin-EDTA.
 - Combine the detached cells with the collected medium.
 - For suspension cells, directly collect the cells.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >670 nm). Collect data for at least 10,000 events per sample.
- Data Analysis: Use appropriate software to perform quadrant analysis on the dot plots of FITC versus PI fluorescence to determine the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with **TG-100435**.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **TG-100435** (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
- Washing: Wash the cell pellet once with cold PBS.
- Fixation:
 - Resuspend the cell pellet in 500 μ L of cold PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:

- Centrifuge the fixed cells at 500 x g for 5 minutes.
- Discard the ethanol and wash the cell pellet once with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filter for PI detection. Collect data for at least 10,000 events per sample.
- Data Analysis: Use appropriate software to generate a DNA content histogram and apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

- 1. researchgate.net [researchgate.net]
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